molecular formula C17H18N6O2 B5162219 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5162219
M. Wt: 338.4 g/mol
InChI Key: MPTGOXPQFACIHA-UHFFFAOYSA-N
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Description

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a combination of furan, piperazine, pyrazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl piperazine intermediate.

    Formation of the pyrazolyl pyridazine core: This step involves the reaction of 3-methyl-1H-pyrazole with a suitable pyridazine precursor to form the pyrazolyl pyridazine core.

    Coupling of intermediates: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the pyrazolyl pyridazine core under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperazine and pyrazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted piperazine and pyrazole derivatives.

Scientific Research Applications

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Chemical Biology: It can be used to develop chemical tools for studying protein-ligand interactions and other biochemical phenomena.

    Industrial Applications: The compound may have applications in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(furan-2-carbonyl)piperazin-1-yl)-1,2-benzothiazole: This compound has a similar piperazine and furan structure but features a benzothiazole moiety instead of a pyrazole and pyridazine.

    3-(4-(furan-2-carbonyl)piperazin-1-yl)-1H-indole: This compound has a similar piperazine and furan structure but features an indole moiety instead of a pyrazole and pyridazine.

Uniqueness

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its combination of furan, piperazine, pyrazole, and pyridazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

furan-2-yl-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-13-6-7-23(20-13)16-5-4-15(18-19-16)21-8-10-22(11-9-21)17(24)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTGOXPQFACIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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